molecular formula C5H4ClF6NO B6211315 N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride CAS No. 1383776-76-8

N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride

Cat. No.: B6211315
CAS No.: 1383776-76-8
M. Wt: 243.5
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Description

N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride: is a chemical compound with the molecular formula C5H4ClF6NO. It is known for its unique properties due to the presence of trifluoroethyl groups, which impart significant stability and reactivity to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride typically involves the reaction of 2,2,2-trifluoroethylamine with phosgene or triphosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The general reaction scheme is as follows:

2,2,2-trifluoroethylamine+phosgeneN,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride\text{2,2,2-trifluoroethylamine} + \text{phosgene} \rightarrow \text{this compound} 2,2,2-trifluoroethylamine+phosgene→N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of phosgene or triphosgene is carefully managed due to their toxic nature .

Chemical Reactions Analysis

Types of Reactions: N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates and ureas.

    Hydrolysis: In the presence of water, it hydrolyzes to form N,N-bis(2,2,2-trifluoroethyl)carbamic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, tetrahydrofuran

    Conditions: Room temperature to moderate heating

Major Products:

Scientific Research Applications

N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride involves the formation of stable intermediates through the introduction of trifluoroethyl groups. These groups enhance the stability and reactivity of the molecule, making it a valuable reagent in various chemical transformations. The trifluoroethyl groups also influence the molecular targets and pathways involved, leading to improved performance in applications such as drug development and material science .

Comparison with Similar Compounds

  • N,N-bis(2,2,2-trifluoroethyl)carbamic acid
  • N,N-bis(2,2,2-trifluoroethyl)urea
  • 2,2,2-trifluoroethylamine

Comparison: N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride is unique due to its ability to introduce trifluoroethyl groups into various molecules, enhancing their stability and reactivity. Compared to similar compounds, it offers greater versatility in chemical synthesis and industrial applications. Its reactivity with nucleophiles and ability to form stable intermediates make it a valuable tool in organic synthesis .

Properties

CAS No.

1383776-76-8

Molecular Formula

C5H4ClF6NO

Molecular Weight

243.5

Purity

95

Origin of Product

United States

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